

# Comparative Pharmacokinetic Profiles of c-MYC Inhibitors: OMO-103 (Omomyc) and JQ1

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: IZCZ-3

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## Introduction

The c-MYC oncogene is a critical driver in a majority of human cancers, making it a highly sought-after therapeutic target.<sup>[1][2]</sup> However, the development of c-MYC inhibitors has been challenging due to the protein's intrinsically disordered nature. This guide provides a comparative analysis of the pharmacokinetic profiles of two prominent c-MYC inhibitors: OMO-103 (Omomyc), a therapeutic mini-protein, and JQ1, a small molecule inhibitor of the BET bromodomain family that indirectly inhibits c-MYC expression.<sup>[1][3][4]</sup>

While the user requested a comparison with the compound "IZC\_Z-3," a thorough search of scientific literature and chemical databases did not yield any publicly available pharmacokinetic data for this specific molecule. Therefore, this guide focuses on OMO-103 and JQ1 to provide valuable insights for researchers in the field of c-MYC targeted therapy.

## Pharmacokinetic Data Summary

The following tables summarize the available pharmacokinetic parameters for OMO-103 and JQ1.

Table 1: Pharmacokinetic Parameters of OMO-103 (Omomyc) in Humans

Parameter	Value	Species	Study Type	Administration	Source
Terminal Half-life (serum)	~40 hours	Human	Phase I Clinical Trial	Intravenous infusion	<a href="#">[5]</a>
Persistence in Tumor Tissue	Detected at least 72 hours post-administration	Human	Phase I Clinical Trial	Intravenous infusion	<a href="#">[6]</a>
Pharmacokinetics	Non-linear, with signs of tissue saturation at dose level 5	Human	Phase I Clinical Trial	Intravenous infusion	<a href="#">[5]</a>

Table 2: Pharmacokinetic Parameters of JQ1

Parameter	Value	Species	Study Type	Administration	Source
Half-life	Short	Mouse, Human	In vitro (liver microsomes), In vivo	Not specified	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Oral Bioavailability	49%	Not specified	Preclinical	Oral	<a href="#">[3]</a>
Metabolism	Primarily by CYP3A4	Human, Mouse	In vitro (liver microsomes)	Not applicable	<a href="#">[8]</a> <a href="#">[9]</a>

## Experimental Protocols

### 1. OMO-103 Phase I Clinical Trial (NCT04808362)

- Study Design: A first-in-human, open-label, dose-escalation study to evaluate the safety, tolerability, and pharmacokinetics of OMO-103 in patients with advanced solid tumors.[\[1\]](#)

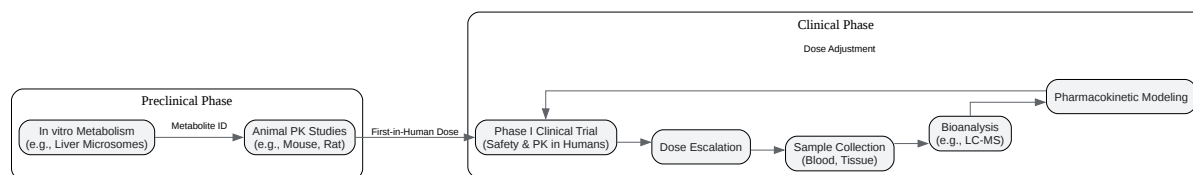
- Patient Population: Patients with histologically or cytologically confirmed advanced solid tumors with no available curative therapy.[\[1\]](#)
- Dosing and Administration: OMO-103 was administered via weekly intravenous infusion over 30-45 minutes.[\[1\]](#)
- Pharmacokinetic Sampling:
  - Serum: Blood samples were collected at various time points to determine the serum concentration of OMO-103.[\[10\]](#)
  - Tumor Tissue: Tumor biopsies were taken from patients to quantify the concentration of functional OMO-103 in the tumor tissue.[\[1\]](#)
- Analytical Method: A targeted mass spectrometry assay was developed for the absolute quantification of four Omomyc proteotypic peptides to measure the concentration of functional OMO-103 in tumor tissue lysates.[\[1\]](#)

## 2. JQ1 In Vitro Metabolism Study

- Objective: To investigate the metabolism of JQ1 in human and mouse liver microsomes.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Methodology:
  - JQ1 was incubated with human and mouse liver microsomes.
  - Metabolites were identified using liquid chromatography-mass spectrometry (LC-MS).[\[11\]](#)
  - Recombinant cytochrome P450 (CYP) enzymes and chemical inhibitors were used to identify the specific enzymes responsible for JQ1 metabolism.[\[8\]](#)[\[9\]](#)
- Key Findings: Nine metabolites of JQ1 were identified. CYP3A4 was determined to be the primary enzyme responsible for the metabolism of JQ1 in both human and mouse liver microsomes.[\[8\]](#)[\[9\]](#)

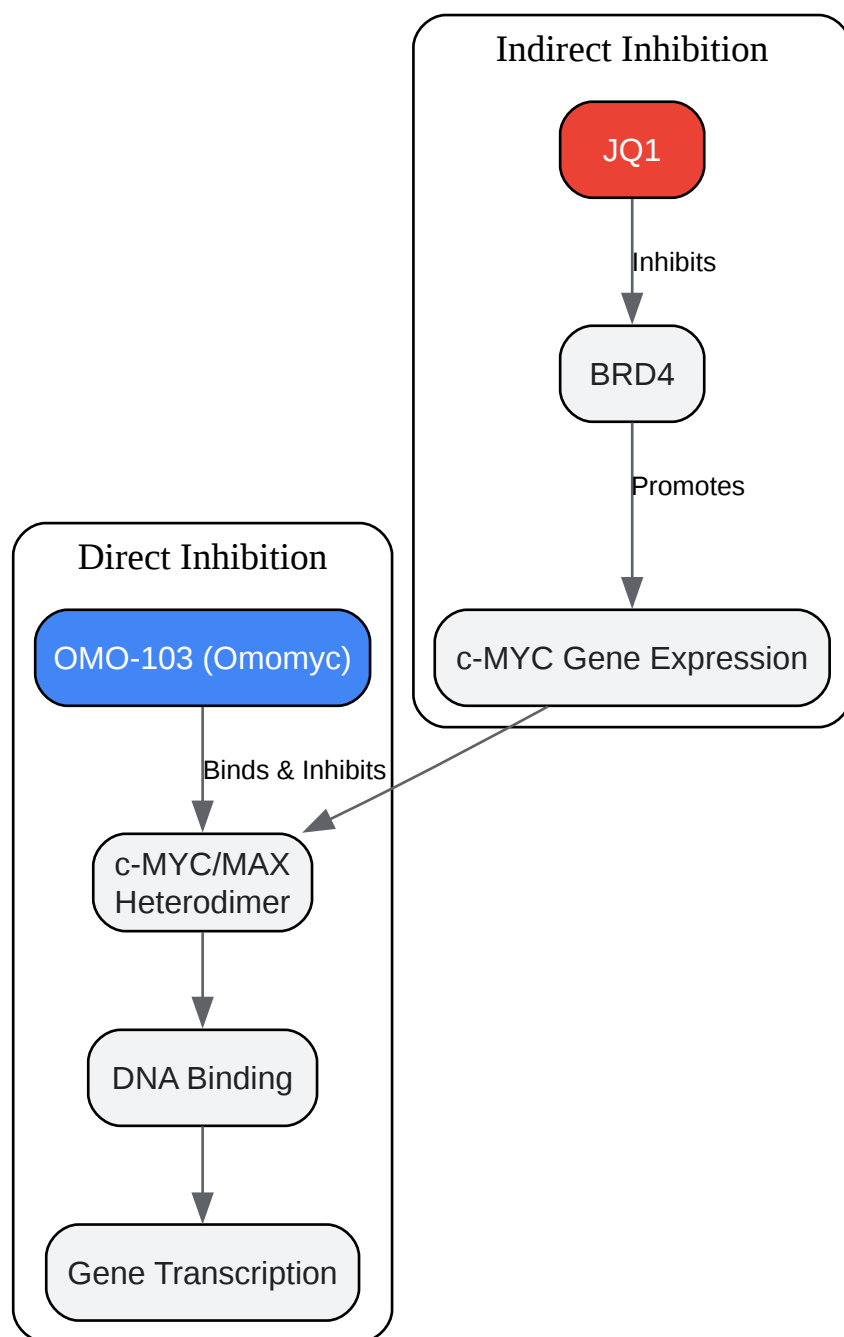
## Visualizations

The following diagrams illustrate a typical workflow for a pharmacokinetic study and the mechanism of action of c-MYC inhibitors.



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Caption: A simplified workflow of a typical pharmacokinetic study.



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Caption: Mechanisms of action for direct and indirect c-MYC inhibitors.

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Address: 3281 E Guasti Rd

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